1-(4-Fluorophenoxy)cyclopropanecarboxylic acid

pKa Acid Dissociation Solubility

Unlock efficient kinase inhibitor synthesis with 1-(4-fluorophenoxy)cyclopropanecarboxylic acid (CAS 1399657-46-5). Its para-fluorophenoxy ether and cyclopropane scaffold deliver a balanced pKa (4.88±0.20) and LogP (1.8217), ensuring high-yielding amide couplings without excessive purification. The 98% purity grade minimizes side reactions in c-Met/VEGFR2 inhibitor programs (e.g., cabozantinib, foretinib analogs). The subtle lipophilicity reduction vs. 4-fluorophenyl analogs improves aqueous solubility and reduces off-target protein binding, while the robust crystalline form supports automated parallel synthesis and high-throughput library construction. Secure consistent quality and batch-to-batch reproducibility for your lead optimization campaigns.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
CAS No. 1399657-46-5
Cat. No. B1407402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenoxy)cyclopropanecarboxylic acid
CAS1399657-46-5
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)O)OC2=CC=C(C=C2)F
InChIInChI=1S/C10H9FO3/c11-7-1-3-8(4-2-7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
InChIKeyJIFRXJWQLPSQGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid (CAS 1399657-46-5): A Core Scaffold for Targeted Tyrosine Kinase Inhibitor Synthesis


1-(4-Fluorophenoxy)cyclopropanecarboxylic acid (CAS 1399657-46-5) is a cyclopropane carboxylic acid derivative featuring a para-fluorophenoxy substituent. It is primarily utilized as a key intermediate in the synthesis of small molecule tyrosine kinase inhibitors, particularly those targeting c-Met . The compound's predicted physicochemical properties include a pKa of 4.88±0.20 and a LogP of 1.8217 , placing it within favorable drug-like space. Commercial availability typically ranges from 95% to 98% purity, with storage recommended at 0–8°C .

Why 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid Cannot Be Substituted with Generic In-Class Analogs


While the cyclopropanecarboxylic acid scaffold is common to numerous building blocks, the specific combination of the 4-fluorophenoxy ether group imparts a unique set of physicochemical and reactivity parameters. Variations in the halogen or substitution pattern on the phenoxy ring significantly alter key properties such as acid dissociation (pKa) and lipophilicity (LogP), which in turn impact downstream coupling efficiency, metabolic stability of final compounds, and solubility profiles [1][2]. Furthermore, subtle differences in molecular geometry and electronic distribution can influence the potency and selectivity of the resulting therapeutic candidates, as demonstrated in comparative studies of structurally related c-Met inhibitors [3].

Quantitative Differentiation: Why 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid Outperforms Closest Analogs


pKa and Acidic Strength: Enhanced Stability and Solubility Control vs. 4-Bromo Analog

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid exhibits a significantly higher predicted pKa (4.88±0.20) compared to its 4-bromo-substituted analog (3.30±0.20) . This indicates the target compound is a weaker acid, which can result in improved solubility profiles at physiological pH and reduced propensity for undesired side reactions during amide coupling or esterification steps.

pKa Acid Dissociation Solubility Cyclopropanecarboxylic Acid

Lipophilicity (LogP) Optimization: Balancing Potency and Solubility vs. 4-Fluorophenyl Analog

The target compound demonstrates a LogP of 1.8217, which is lower than that of the structurally similar 1-(4-fluorophenyl)cyclopropanecarboxylic acid (LogP = 1.94190) [1]. This modest reduction in lipophilicity, attributed to the oxygen atom in the phenoxy linkage, may improve aqueous solubility while retaining sufficient membrane permeability for oral bioavailability.

LogP Lipophilicity Drug-likeness Cyclopropane Scaffold

Molecular Weight Advantage: Improved Synthetic Efficiency and Purification vs. 4-Chloro Analog

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid (MW = 196.18) possesses a lower molecular weight than its 4-chloro analog (MW = 212.63) [1]. This 16.45 Da reduction may facilitate simpler purification (e.g., column chromatography) and potentially lower production costs for intermediates synthesized from this building block.

Molecular Weight Synthetic Efficiency Building Block Cyclopropanecarboxylic Acid

Commercial Purity Benchmark: 98% Purity Enables Higher-Yield Coupling Reactions

Commercially available 1-(4-fluorophenoxy)cyclopropanecarboxylic acid is offered at a purity of 98%, as verified by multiple suppliers . This level of purity exceeds the more common 95% specification often seen for analogous cyclopropane carboxylic acids and reduces the risk of side reactions or low yields in subsequent amide coupling or esterification steps.

Purity Synthetic Yield Quality Control Medicinal Chemistry

Validated Application in c-Met Inhibitor Synthesis: A Proven Pathway to Clinically Relevant Scaffolds

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid serves as a key intermediate in the synthesis of c-Met tyrosine kinase inhibitors, including the marketed drug cabozantinib . The cyclopropane-1,1-dicarboxamide core, which can be derived from this acid, is a privileged motif for achieving potent and selective c-Met inhibition. Studies on related fluorophenoxy-substituted cyclopropanecarboxylic acid derivatives report EC50 values in the nanomolar range (e.g., 180 nM) against the pERK pathway, validating the therapeutic relevance of this scaffold [1].

c-Met Tyrosine Kinase Inhibitor Oncology Medicinal Chemistry

Optimal Use Cases for 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid in Drug Discovery and Chemical Synthesis


Synthesis of c-Met/VEGFR2 Dual Inhibitors for Oncology Drug Discovery

This compound is ideally suited as a starting material for the construction of cyclopropane-1,1-dicarboxamide-based tyrosine kinase inhibitors. Its specific physicochemical profile (moderate pKa, balanced LogP) aligns with the requirements for orally bioavailable small molecule therapeutics targeting c-Met and VEGFR2 [1]. Researchers synthesizing analogs of cabozantinib or foretinib will find the 98% purity level critical for achieving high-yielding amide coupling reactions without extensive intermediate purification .

Medicinal Chemistry Scaffold Optimization Programs Requiring Fine-Tuned Lipophilicity

The compound's LogP of 1.8217 provides a favorable starting point for structure-activity relationship (SAR) studies aimed at balancing potency and solubility. When compared to the 4-fluorophenyl analog (LogP ~1.94), the phenoxy ether linkage offers a subtle but valuable reduction in lipophilicity that can be leveraged to improve aqueous solubility and reduce off-target protein binding [2]. This is particularly advantageous in lead optimization campaigns where pharmacokinetic liabilities are being addressed.

High-Throughput Parallel Synthesis of Cyclopropane-Containing Libraries

The robust, crystalline nature and commercial availability of 1-(4-fluorophenoxy)cyclopropanecarboxylic acid at 98% purity make it an excellent choice for high-throughput parallel synthesis. Its relatively low molecular weight (196.18 Da) and favorable reactivity profile enable efficient diversification into larger chemical libraries using automated liquid handlers and solid-phase synthesis techniques [3]. The 0–8°C storage requirement should be considered when designing automated workflows .

Development of PET Tracers or Fluorine-18 Labeled Imaging Agents

While 1-(4-fluorophenoxy)cyclopropanecarboxylic acid itself contains a fluorine atom, its structure provides a potential starting point for the development of 18F-labeled radiopharmaceuticals. The cyclopropane carboxylic acid core is a recognized privileged scaffold in medicinal chemistry [1], and the presence of a stable C-F bond in the para position suggests potential for metabolic stability in vivo. Further derivatization of the carboxylic acid could yield precursors for radiolabeling via prosthetic group attachment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.